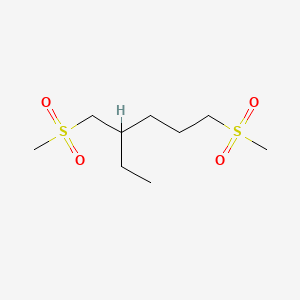
(+)-2-Ethyl-1,5-dimesyloxypentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane is an organosulfur compound characterized by the presence of two methylsulfonyl groups attached to a hexane backbone. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane typically involves the reaction of hexane derivatives with methylsulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane .
化学反应分析
Types of Reactions
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted hexane compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
作用机制
The mechanism of action of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane involves its interaction with molecular targets through its sulfonyl groups. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Similar compounds include methanesulfonyl chloride and other sulfonyl-containing hexane derivatives .
Uniqueness
What sets (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane apart is its unique structure, which provides distinct reactivity and stability compared to other sulfonyl compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .
属性
CAS 编号 |
64295-11-0 |
|---|---|
分子式 |
C9H20O4S2 |
分子量 |
256.4 g/mol |
IUPAC 名称 |
1-methylsulfonyl-4-(methylsulfonylmethyl)hexane |
InChI |
InChI=1S/C9H20O4S2/c1-4-9(8-15(3,12)13)6-5-7-14(2,10)11/h9H,4-8H2,1-3H3 |
InChI 键 |
MHYKCIBDHXOJRD-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCCS(=O)(=O)C)CS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


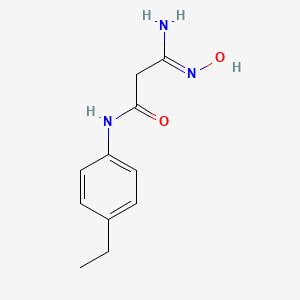
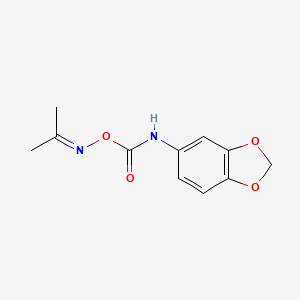
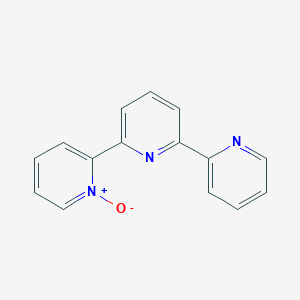

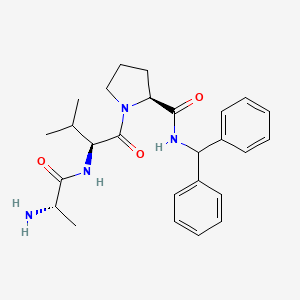
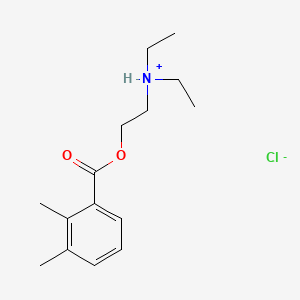
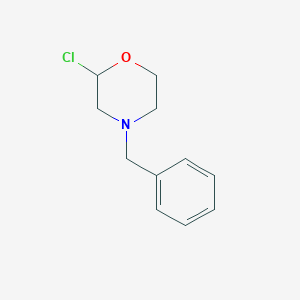
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
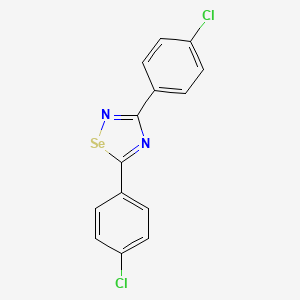

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
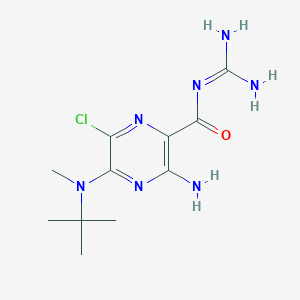

![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)
